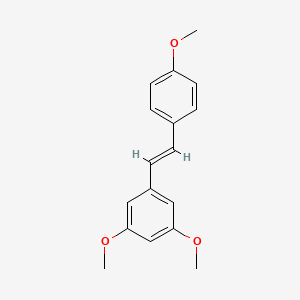

(E)-3,5,4'-Trimethoxystilbene

Descripción general

Descripción

trans-trismethoxy Resveratrol is a polyketide synthase-derived stilbene originally isolated from Virola cuspidata that has diverse biological activities. It is cytotoxic to several cancer cell lines, including PC3, KB, HT-29, SW480, and HL-60 cells (IC50s =3.6, 10.2, 16.1, 54, and 2.5 µM, respectively). trans-trismethoxy Resveratrol (15 µM) inhibits TNF-α-induced activation of NF-κB in HEK293T cells in a reporter assay. It inhibits angiogenesis in zebrafish embryos when used at a concentration of 0.1 µM.

Trans-Trimethoxyresveratrol is a derivative of Resveratrol (RSV),and it may be a more potent anti-inflammatory, antiangiogenic and vascular-disrupting agent when compared with resveratrol. In vitro: The in vitro study of resveratrol and trans-Trimethoxyresveratrol showed rather weak cytotoxic effects on three cancer cell lines (HepG2, MCF-7, and MDA-MB-231), which contradicted a previous study reporting that resveratrol inhibited MCF-7 cells with an IC50 of about 10μM. This discrepancy might be explained by the fact that the measurements were made 24h after drug treatment, whereas the measurements of the previous study were taken 6 days after. The fact that the cytotoxic effect of trans-Trimethoxyresveratrol was lower than that of resveratrol is surprising, because in many studies, trans-Trimethoxyresveratrol is the most active analogue of resveratrol, although resveratrol shows much stronger antioxidant effects than that of trans-Trimethoxyresveratrol. In vivo: Zebrafish embryos offer great advantage over their adults as well as other in vivo models because of the external development and optical transparency during their first few days, making them invaluable in the inspection of developmental processes. These unique advantages can even be made more useful when specific cell types are labeled with fluorescent probes. Zebrafish embryo in vivo, suggests that trans-Trimethoxyresveratrol has both more potent antiangiogenic activity and more importantly, stronger specific cytotoxic effects on endothelial cells than does resveratrol.

Mecanismo De Acción

Trans-Trimethoxyresveratrol, also known as 3,4’,5-trimethoxy-trans-stilbene, (E)-1,3-Dimethoxy-5-(4-methoxystyryl)benzene, (E)-3,5,4’-Trimethoxystilbene, or 3,4’,5-trimethoxystilbene, is a natural analogue of resveratrol . It has been reported to exhibit enhanced anticancer potency compared to resveratrol .

Target of Action

The primary targets of trans-Trimethoxyresveratrol are associated with carcinogenesis . These include inflammatory mediators (e.g., COX-1/2, iNOS, TNF), transcription factors (e.g., NF-κB, β-catenin, STAT3, PPAR-γ), cell cycle regulatory genes (e.g., cyclins, CDKs, p53), angiogenic genes (e.g., VEGF, MMPs, ICAM-1), apoptotic genes (e.g., survivin, Bcl-2, Bcl-X L ), antioxidant enzymes (e.g., SOD, CAT, HO-1), and protein kinases (e.g., AKT, PI3K, JNK) .

Mode of Action

Trans-Trimethoxyresveratrol interacts with its targets to inhibit cancer cell proliferation, induce cell cycle arrest, decrease metastasis, reduce angiogenesis, and increase apoptosis . It has been reported to destabilize microtubule formation in cancer cells when administered at concentrations as low as 1.0 μM .

Biochemical Pathways

Trans-Trimethoxyresveratrol affects multiple signaling pathways. It interferes with the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1)/endothelial nitric oxide synthase (eNOS) pathway . It also down-regulates NO bioavailability, increases endoplasmic reticulum (ER) stress, and oxidative stress .

Pharmacokinetics

Trans-Trimethoxyresveratrol undergoes extensive phase II metabolism after it is absorbed, yielding both sulfate and glucuronide conjugates as the two major metabolites . This contributes to its poor pharmacokinetic profile .

Result of Action

The molecular and cellular effects of trans-Trimethoxyresveratrol’s action include improved cancer cell proliferation inhibition, induction of cell cycle arrest, decreased metastasis, reduced angiogenesis, and increased apoptosis . It also alleviates endothelial dysfunction in diabetic and obese mice .

Action Environment

Environmental factors can influence the action, efficacy, and stability of trans-Trimethoxyresveratrol. For instance, high glucose exposure impairs its ability to induce endothelium-dependent relaxations . .

Análisis Bioquímico

Biochemical Properties

Trans-Trimethoxyresveratrol has been found to exhibit superior anticancer activities compared to resveratrol, acting on multiple targets involved in carcinogenesis . It has been reported to inhibit cancer cell proliferation, induce cell cycle arrest, decrease metastasis, reduce angiogenesis, and increase apoptosis .

Cellular Effects

Trans-Trimethoxyresveratrol has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to enhance the capability of glycogen synthesis and glucose consumption in insulin-resistant HepG2 cells .

Molecular Mechanism

The molecular mechanism of action of trans-Trimethoxyresveratrol involves the activation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway by inhibiting phosphorylation of insulin receptor substrate (IRS)-1 at Ser307 and increasing the protein levels of IRS-1 and IRS-2 . It also upregulates the phosphorylation of glycogen synthase kinase 3 beta (GSK3β) at Ser9 .

Temporal Effects in Laboratory Settings

It has been reported that four-week oral administration of trans-Trimethoxyresveratrol at 10 mg kg−1 day−1 ameliorated insulin sensitivity and glucose tolerance of diet-induced obese (DIO) mice .

Dosage Effects in Animal Models

In animal models, trans-Trimethoxyresveratrol has been shown to have significant effects at different dosages. For instance, it has been reported that doses between 10–80 mg/kg/day of resveratrol, a similar compound, can markedly increase bone mineral density and improve morphometric indices of trabecular microstructure .

Metabolic Pathways

Trans-Trimethoxyresveratrol is involved in the insulin signaling pathway, which is a key metabolic pathway . It activates this pathway by inhibiting phosphorylation of insulin receptor substrate (IRS)-1 at Ser307 and increasing the protein levels of IRS-1 and IRS-2 .

Subcellular Localization

Given its involvement in the insulin signaling pathway, it is likely to be localized in the cytoplasm where this pathway is active .

Actividad Biológica

(E)-3,5,4'-Trimethoxystilbene, also known as MR-3, is a methoxylated derivative of resveratrol that has garnered attention for its diverse biological activities. This compound exhibits significant anticancer, anti-inflammatory, and antimicrobial properties, making it a subject of extensive research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by three methoxy groups attached to the stilbene backbone. This structure is crucial for its biological activity, particularly in modulating cellular pathways involved in cancer progression and inflammation.

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties through several mechanisms:

- Inhibition of Cell Proliferation : Studies indicate that this compound inhibits cell proliferation in various cancer cell lines, including breast and colorectal cancers. It achieves this by inducing mitotic arrest and apoptosis. For instance, this compound has been shown to disrupt microtubule dynamics, leading to multipolar spindles and subsequent cell death via mitotic catastrophe .

- Epithelial-Mesenchymal Transition (EMT) Suppression : In breast cancer cells (MCF-7), this compound promotes the expression of epithelial markers while downregulating mesenchymal markers. This reversal of EMT is associated with decreased invasiveness and migration of cancer cells . The underlying mechanism involves the modulation of the Wnt/β-catenin signaling pathway.

- Induction of Apoptosis : The compound sensitizes cancer cells to apoptosis by activating caspases and enhancing PARP cleavage . It has been shown to induce ROS production leading to apoptosis in osteosarcoma cells .

Anti-inflammatory Properties

This compound exhibits anti-inflammatory activity through the induction of heme oxygenase-1 (HO-1), which is implicated in various anti-inflammatory pathways . Its ability to modulate pro-inflammatory cytokines further supports its potential as an anti-inflammatory agent.

Antimicrobial Activity

Emerging studies suggest that this compound possesses antimicrobial properties against a range of pathogens. Its mechanisms may involve disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis . While specific data on its antimicrobial efficacy are still limited compared to its anticancer effects, preliminary findings are promising.

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Colorectal Cancer : In a study involving colorectal cancer xenografts, this compound was shown to significantly reduce tumor growth through apoptosis induction and cell cycle arrest .

- Breast Cancer : Research on MCF-7 cells indicated that treatment with this compound led to a marked increase in E-cadherin expression and a decrease in vimentin levels, suggesting a reversal of EMT and reduced invasiveness .

Aplicaciones Científicas De Investigación

Anticancer Activity

Mechanism of Action

TMS exhibits significant anticancer properties through its ability to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells. Research indicates that TMS disrupts microtubule dynamics, resulting in multipolar spindles and increased cell death via mitotic catastrophe .

Case Studies

- Colorectal Cancer : In vitro studies have shown that TMS effectively reduces cell proliferation in colorectal cancer cell lines such as SW480 and COLO 205. The compound demonstrated an IC50 value of approximately 0.3 µM, indicating strong antiproliferative effects .

- Mechanistic Insights : TMS's interaction with β-tubulin at the colchicine-binding site has been confirmed through computational docking studies, suggesting it may serve as a new γ-tubulin inhibitor .

| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Colorectal Cancer | COLO 205 | 6.25 | Induction of apoptosis via ROS |

| Colorectal Cancer | SW480 | 0.3 | Inhibition of tubulin polymerization |

| Prostate Cancer | PC-3 | 42.71 | Modulation of mitochondrial functions |

Neuroprotective Effects

TMS has been investigated for its neuroprotective properties against oxidative stress-induced cytotoxicity. Studies indicate that TMS can enhance the expression of heme oxygenase-1 (HO-1) and activate sirtuin 1 (SIRT1), both of which are critical for neuronal survival in neurodegenerative conditions .

Case Studies

- HT22 Neuronal Cells : In experiments with murine hippocampal HT22 cells, TMS was found to significantly reduce glutamate-induced cytotoxicity by modulating oxidative stress pathways, thereby providing a protective effect against neuronal damage .

Antiviral Activity

Recent studies have highlighted the antiviral potential of TMS, particularly against Hepatitis C virus (HCV). The compound has shown promising results in inhibiting HCV replication without cytotoxic effects on human hepatocytes.

Case Studies

- HCV Inhibition : Research demonstrated that (Z)-3,5,4'-trimethoxystilbene (a related compound) exhibited potent anti-HCV activity, reducing levels of HCV NS5B polymerase significantly. This suggests that TMS may also possess similar antiviral properties .

| Viral Target | Cell Line | Effective Concentration (µM) | Mechanism of Action |

|---|---|---|---|

| Hepatitis C Virus | Hepatoma | 2.5 | Inhibition of NS5B expression |

Other Biological Activities

Beyond its anticancer and neuroprotective effects, TMS has been studied for various other biological activities:

- Anti-inflammatory Effects : TMS has shown potential in reducing inflammation by inducing HO-1 expression, which may play a role in mitigating inflammatory diseases .

- Antiangiogenic Properties : The compound has demonstrated the ability to disrupt vascular development in zebrafish models through downregulation of VEGFR2 .

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The electron-rich aromatic rings undergo bromination and nitration :

-

Bromination : Reacts with Br₂ in DMF at 0°C to form mono- or di-brominated derivatives.

-

Nitration : Treating with HNO₃/H₂SO₄ introduces nitro groups at the ortho or para positions.

Example :

| Reaction | Conditions | Product |

|---|---|---|

| Bromination | Br₂, DMF, 0°C, 2h | 3-Bromo-TMS |

| Nitration | HNO₃/H₂SO₄, 25°C, 4h | 4-Nitro-TMS |

Oxidation and Degradation

(E)-3,5,4'-Trimethoxystilbene undergoes oxidation under strong conditions:

-

KMnO₄/H₂SO₄ : Oxidizes the double bond to yield 3,5,4'-trimethoxybenzophenone.

-

Ozonolysis : Cleaves the ethylene bridge to form two methoxy-substituted benzaldehyde fragments.

Key Insight : Methoxy groups stabilize intermediates, directing oxidation to specific positions.

Cycloaddition and Cross-Coupling

The ethylene bridge participates in Diels-Alder reactions and Stille couplings :

-

Diels-Alder : Reacts with dienes (e.g., 1,3-butadiene) to form six-membered cycloadducts.

-

Stille Coupling : Palladium-catalyzed coupling with aryl stannanes extends the conjugated system .

Microtubule Interaction

This compound binds β-tubulin’s colchicine site via:

ROS Generation

Induces apoptosis in cancer cells via:

-

ROS-mediated caspase activation : Increases intracellular ROS, triggering mitochondrial dysfunction .

Derivatization for Enhanced Bioactivity

Modifications at the ethylene bridge or methoxy groups improve solubility or potency:

-

Hydroxylation : Replacing methoxy with hydroxyl groups enhances HO-1 induction (e.g., resveratrol) .

-

Halogenation : Bromo derivatives show increased tubulin inhibition (IC₅₀ = 0.8 μM vs. 1.2 μM for parent compound) .

Stability and Degradation Pathways

-

Photodegradation : UV exposure isomerizes the E configuration to Z, reducing bioactivity.

-

Hydrolytic Stability : Resists hydrolysis under physiological pH (t₁/₂ > 24h at pH 7.4).

Comparative Reactivity with Analogues

| Derivative | Key Reaction | Bioactivity (vs. TMS) |

|---|---|---|

| 3,4,4'-Trimethoxystilbene | Stronger γ-tubulin binding | 2× higher anti-mitotic |

| Pterostilbene | No microtubule interaction | Inactive |

Propiedades

IUPAC Name |

1,3-dimethoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHNBPHYVRHYCC-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701034889 | |

| Record name | 1,3-Dimethoxy-5-[(E)-2-(4-methoxyphenyl)vinyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701034889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22255-22-7 | |

| Record name | Resveratrol trimethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22255-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethoxy-5-[(E)-2-(4-methoxyphenyl)vinyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701034889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22255-22-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.